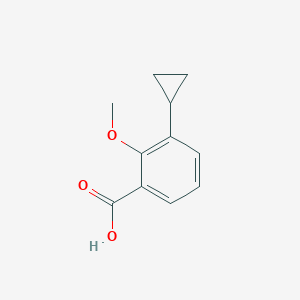![molecular formula C8H11N3O B7590831 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrrolopyrazolone derivative that has been synthesized using different methods. It has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth, inflammation, or neuronal cell damage.
Biochemical and Physiological Effects:
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, or neuronal cell damage. It has also been shown to reduce the production of certain inflammatory cytokines. Furthermore, it has been shown to protect neuronal cells from damage and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also some limitations to its use. It may have limited solubility in certain solvents, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one. One direction is to further investigate its mechanism of action and identify the enzymes or proteins that it targets. Another direction is to study its potential applications in other areas, such as cardiovascular disease or neurodegenerative diseases. Furthermore, it may be beneficial to study the pharmacokinetics and toxicity of this compound to determine its suitability for clinical use.
In conclusion, 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is a chemical compound that has shown potential applications in various scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its suitability for clinical use.
Méthodes De Synthèse
Several methods have been developed for the synthesis of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one. One of the most common methods involves the reaction of 4-chloropyrazole with 2-methyl-3-oxobutanenitrile in the presence of a base. This reaction produces 1-(4-chloro-6-hydroxy-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one, which is then converted to 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one by reducing the hydroxyl group.
Applications De Recherche Scientifique
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has shown potential applications in various scientific studies. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its potential as a neuroprotective agent and has shown promising results in protecting neuronal cells from damage.
Propriétés
IUPAC Name |
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-8(12)11-4-6-3-9-10-7(6)5-11/h3H,2,4-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZTGGDEMGZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2=C(C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)
![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)
